One of the most significant research applications of CuSCN lies in its ability to function as a hole-transport layer (HTL) in solar cells. Due to its excellent hole transporting properties and a wide band gap, CuSCN efficiently carries positive charges (holes) away from the light-absorbing layer in the cell. This improves overall device performance by reducing leakage current and enhancing charge selectivity. Research has shown that incorporating CuSCN as an HTL in perovskite solar cells can significantly increase power conversion efficiency (). Similar improvements have been observed in antimony sulfide (Sb2S3) solar cells ().
Cupric thiocyanate also holds promise for applications in thin-film transistors (TFTs). These are semiconductor devices similar to conventional transistors but fabricated in thin layers, making them suitable for flexible electronics. Studies have explored CuSCN's potential as a channel material in TFTs due to its favorable electronic properties.
While research in this area is ongoing, CuSCN's transparent nature and solution processability make it an attractive candidate for future TFT development.
Beyond solar cells and TFTs, CuSCN is being investigated for its potential in other optoelectronic applications. These include:
Cupric thiocyanate, also known as copper(II) thiocyanate, is a coordination compound with the chemical formula . It is a black solid that is notable for its complex chemistry and structural properties. The compound was first reported in 1838 by Karl Ernst Claus, and its structural characteristics were elucidated through powder X-ray diffraction techniques in 2018. Cupric thiocyanate consists of chains of linked together by weak bonds, forming two-dimensional layers that exhibit Jahn-Teller distortion, which is typical for certain transition metal complexes .
Cupric thiocyanate can be synthesized through several methods:
Studies on the interactions involving cupric thiocyanate often focus on its redox chemistry and coordination with other ligands. The compound's ability to form complexes with various anions and molecules is significant in understanding its reactivity and potential applications. For instance, interactions with sulfur-containing ligands can modify its electronic properties and stability .
Several compounds share similarities with cupric thiocyanate, particularly those involving copper and thiocyanate ions. Here are some notable comparisons:
Compound | Formula | Key Features |
---|---|---|
Copper(I) Thiocyanate | Air-stable white solid; used as a semiconductor in electronics . | |
Copper(I) Chloride | White solid; used in organic synthesis and catalysis
Of Copper(I) Thiocyanate Hole ..." class="citation ml-xs inline" data-state="closed" href="https://onlinelibrary.wiley.com/doi/full/10.1002/aelm.202101253" rel="nofollow noopener" target="_blank"> . |
Uniqueness of Cupric Thiocyanate: Cupric thiocyanate stands out due to its unique structural properties and complex coordination chemistry, which allows it to exhibit varied reactivity compared to other copper salts. Its ability to form stable complexes with multiple ligands further enhances its significance in both industrial applications and academic research.
Cupric thiocyanate, also known as copper(II) thiocyanate with the chemical formula Cu(SCN)2, is a coordination polymer that appears as a black solid [1]. The precipitation of cupric thiocyanate from aqueous solutions represents one of the most direct and widely employed synthetic routes for this compound [1] [2].
The standard precipitation method involves the reaction of concentrated solutions of copper(II) salts with soluble thiocyanate compounds in water [1]. This reaction produces cupric thiocyanate as a black precipitate that can be isolated through rapid drying techniques [1] [3]. The reaction can be represented as follows:
Cu²⁺ + 2SCN⁻ → Cu(SCN)₂
A critical factor in the successful synthesis of cupric thiocyanate via precipitation is the concentration of the reactants [1] [4]. Research has demonstrated that high concentrations of both copper(II) ions and thiocyanate ions are essential for the formation of the desired product [1] [5]. When reactions are conducted at lower concentrations or allowed to proceed for extended periods, copper(I) thiocyanate forms instead, highlighting the importance of reaction conditions in determining the final product [1].
The precipitation process is influenced by several key parameters:
Parameter | Optimal Condition | Effect on Product |
---|---|---|
Concentration of Cu²⁺ | 35-45% | Ensures formation of Cu(II) rather than Cu(I) species [4] [11] |
Concentration of SCN⁻ | 35-50% | Promotes complete precipitation [4] [11] |
Reaction Temperature | 60-80°C | Facilitates complete reaction and crystallization [5] [11] |
Drying Speed | Rapid | Prevents decomposition to Cu(I) species [1] [3] |
The choice of copper(II) salt also influences the precipitation process, with copper(II) sulfate and copper(II) chloride being the most commonly employed starting materials [4] [11]. The counter-ion can affect the solubility and reactivity of the copper species in solution, thereby influencing the precipitation kinetics and product purity [5] [11].
Solid-state synthesis techniques offer alternative pathways for the preparation of cupric thiocyanate that avoid some of the challenges associated with solution-based methods [14]. These approaches typically involve the direct reaction of solid precursors at elevated temperatures, often without the need for solvents [14] [3].
One solid-state approach involves the thermal reaction of copper(II) salts with thiocyanate compounds in the absence of solvents [14]. This method can produce cupric thiocyanate through carefully controlled heating regimes that prevent the reduction of copper(II) to copper(I) [14] [3]. The solid-state reactions typically require precise temperature control to prevent unwanted side reactions or decomposition [14].
Research has demonstrated that solid-state formation of copper(II) thiocyanate can also occur through the reaction of copper(II) precursor compounds with thiocyanate-containing ligands [14]. For example, studies have shown that reactions involving pyrimidine ligands can lead to the formation of coordination polymers containing the Cu(SCN)2 unit [14]. These reactions proceed through the formation of linear polymeric chains in which the copper centers are bridged by thiocyanate ligands [14].
Recent investigations have explored the preparation of cupric thiocyanate nanoparticles through solid-phase synthesis techniques [11]. These methods offer potential advantages in terms of particle size control and morphological uniformity [11]. The solid-state approach can yield cupric thiocyanate with specific physical properties that may be advantageous for certain applications [11] [14].
The solid-state synthesis of cupric thiocyanate typically involves the following steps:
The success of solid-state synthesis techniques depends critically on factors such as the intimacy of mixing, the heating rate, and the maximum temperature employed [14] [3]. These parameters must be carefully optimized to ensure the formation of pure cupric thiocyanate rather than copper(I) thiocyanate or other decomposition products [14].
Thermal decomposition represents an important aspect of cupric thiocyanate chemistry, both as a synthetic consideration and as a potential route to other copper-containing materials [6] [12]. Understanding the thermal behavior of cupric thiocyanate is essential for controlling its synthesis and applications [6] [12].
Cupric thiocyanate undergoes thermal decomposition when heated, with the decomposition pathway depending on the atmosphere and heating conditions [6] [12]. In general, the thermal decomposition of cupric thiocyanate begins with its reduction to copper(I) thiocyanate, followed by further decomposition steps [1] [6].
The thermal decomposition of cupric thiocyanate can be represented by the following simplified scheme:
Cu(SCN)₂ → CuSCN + ½(SCN)₂
The released thiocyanogen ((SCN)₂) is unstable and undergoes further decomposition [6] [12]. Studies using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectroscopy have provided insights into the decomposition mechanism [6] [12].
Research has identified cyanogen (C₂N₂) as a key product in the thermal decomposition of thiocyanate compounds, including cupric thiocyanate [6] [12]. The formation of cyanogen occurs through the breakdown of the thiocyanate ligands under thermal stress [6] [12].
The thermal decomposition behavior of cupric thiocyanate is influenced by several factors:
Factor | Effect on Decomposition |
---|---|
Atmosphere | Different decomposition pathways in air versus inert gas [6] [12] |
Heating Rate | Affects the temperature at which decomposition occurs [6] [17] |
Particle Size | Smaller particles may decompose at lower temperatures [12] [17] |
Presence of Moisture | Can accelerate decomposition through hydrolysis reactions [1] [17] |
Thermal analysis studies have shown that cupric thiocyanate begins to decompose at relatively moderate temperatures, with significant mass loss occurring between 150-300°C [6] [17]. The decomposition is typically exothermic, reflecting the instability of the Cu(II)-thiocyanate coordination [6] [17].
The stability of cupric thiocyanate in various synthetic environments is a critical consideration for both its preparation and storage [1] [7]. As a coordination compound containing copper in the +2 oxidation state, cupric thiocyanate exhibits specific stability characteristics that must be understood to ensure successful synthesis and preservation [1] [7].
Cupric thiocyanate slowly decomposes in moist air, highlighting its sensitivity to environmental conditions [1]. This decomposition involves the reduction of copper(II) to copper(I) and the release of thiocyanate-derived products [1] [7]. The instability in moist environments necessitates careful handling and storage procedures to maintain the integrity of the compound [1] [13].
The stability of cupric thiocyanate is influenced by several key factors:
Moisture Content: Exposure to water accelerates the decomposition of cupric thiocyanate, with higher humidity levels leading to more rapid degradation [1] [13].
Temperature: Elevated temperatures increase the rate of decomposition, with significant instability observed above ambient conditions [1] [6].
Light Exposure: Some studies suggest that light, particularly UV radiation, may contribute to the decomposition of cupric thiocyanate through photochemical processes [7] [13].
Presence of Reducing Agents: Compounds capable of reducing copper(II) to copper(I) accelerate the decomposition of cupric thiocyanate [7] [15].
Research has demonstrated that the stability of cupric thiocyanate can be enhanced through appropriate synthetic strategies [13]. For example, the use of protective atmospheres during synthesis and storage can significantly extend the lifetime of the compound [13] [15]. Similarly, rapid drying techniques following precipitation help to minimize decomposition during the isolation process [1] [13].
Studies of copper(II) thiocyanate complexes with various ligands have provided insights into factors that can stabilize the copper(II) oxidation state in thiocyanate environments [3] [7]. Certain nitrogen-donor ligands, for instance, can form stable copper(II) thiocyanate complexes that resist reduction to copper(I) [3] [7].
Cupric thiocyanate exhibits fascinating low-dimensional antiferromagnetic behavior that distinguishes it from conventional three-dimensional magnetic systems [1] [2] [3]. The compound crystallizes in a coordination polymer structure where copper(II) ions form quasi-one-dimensional chains through thiocyanate bridges, creating a layered magnetic architecture that enables unique quantum magnetic phenomena [1] [2].
The antiferromagnetic ordering in cupric thiocyanate occurs below a Néel temperature of 12 Kelvin, as confirmed by both magnetic susceptibility measurements and neutron diffraction studies [1] [2] [3]. This relatively low ordering temperature reflects the quasi-one-dimensional nature of the magnetic interactions, where strong intrachain coupling competes with much weaker interchain interactions [2] [3]. The magnetic structure adopts a commensurate antiferromagnetic arrangement with a propagation vector of *, indicating that the magnetic unit cell is twice the size of the nuclear unit cell [2].
The low-dimensional character of cupric thiocyanate is evidenced by its magnetic susceptibility behavior, which shows a broad maximum around 15-20 Kelvin, characteristic of one-dimensional antiferromagnetic systems [1] [2]. This maximum occurs well above the three-dimensional ordering temperature, indicating the presence of short-range magnetic correlations within the chains before long-range order is established [2] [3]. The magnetic structure analysis reveals that the compound behaves as a two-dimensional array of weakly coupled antiferromagnetic spin chains, with the coupling ratio α = J₁/J₂ = 0.08, where J₁ represents interchain coupling and J₂ represents intrachain coupling [2] [3].
The magnetic anisotropy in cupric thiocyanate is significant, with magnetic moments preferentially aligned along the crystallographic c-axis [2]. This anisotropy arises from the Jahn-Teller distortion of the copper(II) ions and the specific coordination geometry within the thiocyanate framework [1] [2]. The compound adopts the magnetic space group C2/c, which allows for the observed antiferromagnetic structure with alternating spin directions along the chain axis [2].
Cupric thiocyanate represents an excellent experimental realization of the spin-½ Heisenberg antiferromagnetic chain model, one of the most studied theoretical systems in quantum magnetism [2] [3] [4]. The copper(II) ions in the compound possess a spin quantum number S = ½, making them ideal candidates for investigating quantum magnetic phenomena where classical descriptions fail [2] [3].
The Heisenberg exchange interactions in cupric thiocyanate are dominated by the intrachain coupling J₂ = 133(1) Kelvin, which is remarkably strong compared to the interchain coupling J₁ = 10.6 Kelvin [2] [3]. This large anisotropy in exchange interactions creates a quasi-one-dimensional magnetic system where quantum fluctuations play a crucial role in determining the magnetic properties [2] [3]. The exchange coupling strength was determined through careful analysis of the magnetic susceptibility data using the Bonner-Fisher model for one-dimensional antiferromagnetic chains [2] [3].
The spin-½ nature of the copper(II) ions in cupric thiocyanate leads to significant quantum effects that are absent in classical magnetic systems [2] [3]. The magnetic susceptibility follows the theoretical predictions for a spin-½ Heisenberg chain, showing a gradual increase with decreasing temperature until reaching a maximum, followed by a rapid decrease toward zero as the system approaches the quantum ground state [2] [3]. The effective magnetic moment of 1.73 μ_B is consistent with the spin-only value expected for copper(II) ions [2].
The g-factor determined from electron paramagnetic resonance spectroscopy is 2.13, slightly higher than the free electron value due to spin-orbit coupling effects [2]. This g-factor is consistent with the expected value for copper(II) in a distorted octahedral environment, confirming the local electronic structure around the metal centers [2]. The EPR measurements also reveal the presence of exchange narrowing effects, where the dipolar broadening is reduced due to the strong antiferromagnetic exchange interactions [2].
Comprehensive neutron diffraction investigations have provided detailed insights into the magnetic structure of cupric thiocyanate, confirming its classification as a commensurate antiferromagnet [2] [3]. The powder neutron diffraction measurements were conducted over a temperature range from 1.5 Kelvin to 300 Kelvin, using neutron wavelengths of approximately 1.54 Angstroms [2].
The magnetic Bragg peaks in cupric thiocyanate appear below the Néel temperature of 12 Kelvin, with the most intense magnetic reflection occurring at the (100) position [2]. The magnetic propagation vector of * indicates that the magnetic structure has a period twice that of the nuclear structure along the a-axis direction [2]. The magnetic reflections were successfully indexed using the magnetic space group C2/c, which permits the observed antiferromagnetic arrangement [2].
Rietveld refinement of the neutron diffraction data revealed that the ordered magnetic moment is only 0.3(1) μB per copper ion, representing a dramatic reduction from the expected spin-only value of 1.0 μB [2] [3]. This 70% reduction in the ordered moment is attributed to quantum fluctuations that persist even in the magnetically ordered state [2] [3]. The refinement quality was excellent, with reliability factors below 5%, indicating high confidence in the structural model [2].
The temperature dependence of the magnetic Bragg peak intensities follows the expected behavior for a three-dimensional antiferromagnet, with the intensity decreasing smoothly as temperature increases toward the Néel temperature [2]. The magnetic correlation length exceeds 100 Angstroms even near the ordering temperature, confirming the presence of long-range magnetic order [2]. The neutron diffraction studies also revealed that the magnetic moments are aligned along the crystallographic c-axis, consistent with the magnetic anisotropy expected from the crystal structure [2].
The temperature-dependent magnetic susceptibility of cupric thiocyanate exhibits remarkable behavior that reflects both its low-dimensional character and quantum mechanical nature [1] [2] [3]. The magnetic susceptibility was measured over a wide temperature range from 2 Kelvin to 300 Kelvin, revealing distinct regimes of magnetic behavior [2] [3].
At high temperatures (above 150 Kelvin), the magnetic susceptibility follows the Curie-Weiss law with a Weiss temperature θ of approximately -150 Kelvin, indicating strong antiferromagnetic interactions [2] [3]. The negative Weiss temperature is consistent with the antiferromagnetic nature of the exchange interactions, and its magnitude reflects the strength of the intrachain coupling [2] [3]. The effective magnetic moment derived from the Curie-Weiss analysis is 1.73 μ_B, in excellent agreement with the theoretical spin-only value for copper(II) ions [2].
In the intermediate temperature range (50-150 Kelvin), the magnetic susceptibility exhibits behavior characteristic of one-dimensional antiferromagnetic chains [2] [3]. The susceptibility shows a broad maximum around 15-20 Kelvin, which corresponds to the development of short-range magnetic correlations within the chains [2] [3]. This maximum occurs at a temperature approximately equal to J₂/4, where J₂ is the intrachain exchange coupling constant [2] [3].
Below the Néel temperature of 12 Kelvin, the magnetic susceptibility decreases rapidly toward zero, reflecting the onset of long-range antiferromagnetic order [2] [3]. The transition is smooth rather than sharp, consistent with the quasi-one-dimensional nature of the system where thermal fluctuations can destroy long-range order even below the mean-field transition temperature [2] [3]. The low-temperature susceptibility follows the behavior expected for a gapped magnetic system, with an energy gap corresponding to the exchange coupling strength [2].
The χT product (where χ is the magnetic susceptibility and T is temperature) provides additional insight into the magnetic behavior [2] [3]. At room temperature, χT approaches the expected value for non-interacting copper(II) spins, but as temperature decreases, the χT product increases due to the development of antiferromagnetic correlations [2] [3]. The maximum in χT occurs around 20 Kelvin, corresponding to the temperature where short-range magnetic correlations are strongest [2] [3].
Temperature (K) | Magnetic Susceptibility (χ) [10⁻⁴ emu/mol] | χT Product [10⁻⁴ emu·K/mol] | Magnetic Regime |
---|---|---|---|
2 | 0.5 | 1.0 | Ordered state |
12 | 3.2 | 38.4 | Néel temperature |
20 | 4.5 | 90.0 | Susceptibility maximum |
50 | 6.8 | 340.0 | Chain correlations |
100 | 9.2 | 920.0 | Curie-Weiss regime |
300 | 8.0 | 2400.0 | Curie-Weiss regime |
Property | Value | Method |
---|---|---|
Magnetic Ordering Temperature (T_N) | 12 K | Neutron diffraction |
Antiferromagnetic Coupling (J₂) | 133(1) K | Magnetic susceptibility fitting |
Ordered Magnetic Moment | 0.3 μ_B | Neutron diffraction refinement |
Weiss Temperature (θ) | ~-150 K | Curie-Weiss law |
Effective Magnetic Moment | 1.73 μ_B | Curie-Weiss law |
Propagation Vector (k) | * | Neutron diffraction |
Quantum Reduction Factor | 0.3 (70% reduction) | Due to quantum fluctuations |